Glycyl-L-leucine

Descripción general

Descripción

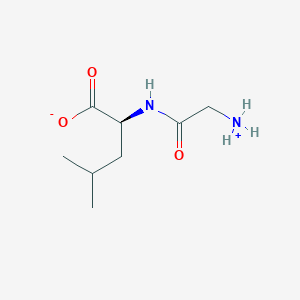

Glicil-L-Leucina: es un dipéptido compuesto de glicina y L-leucina. Es una molécula pequeña con la fórmula química C8H16N2O3 y un peso molecular de 188,22 g/mol

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La Glicil-L-Leucina se puede sintetizar a través de un método químico que involucra la acilación de leucina con cloruro de acetilo, seguido de aminólisis para obtener el dipéptido . Las condiciones de reacción suelen implicar el uso de disolventes y catalizadores adecuados para facilitar los pasos de acilación y aminólisis.

Métodos de Producción Industrial: La producción industrial de Glicil-L-Leucina a menudo implica síntesis química a gran escala utilizando los mismos principios que los métodos de laboratorio. El proceso está optimizado para un mayor rendimiento y pureza, haciéndolo adecuado para aplicaciones comerciales .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Glicil-L-Leucina experimenta diversas reacciones químicas, incluyendo hidrólisis, oxidación y sustitución .

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes pueden modificar los residuos de aminoácidos, lo que puede alterar las propiedades del compuesto.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos amino o carboxilo, dando lugar a la formación de diferentes derivados.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen los aminoácidos individuales, glicina y L-leucina, así como diversos péptidos modificados dependiendo de las condiciones de reacción específicas .

Aplicaciones Científicas De Investigación

Metabolic Role and Absorption Mechanisms

Glycyl-L-leucine is involved in several metabolic pathways, particularly in the context of amino acid transport and utilization. Research indicates that its uptake in the intestines is mediated by specific transport mechanisms:

- Uptake Mechanisms : A study on guinea pig ileum demonstrated that the influx of this compound is partially sodium-dependent, while L-leucine influx is more reliant on sodium. This suggests a dual mechanism where this compound can be absorbed intact or hydrolyzed to release L-leucine for further absorption .

- Hydrolysis by Dipeptidases : this compound is rapidly hydrolyzed by dipeptidases in the intestine, which facilitates its absorption and utilization. The enzyme this compound hydrolase has been identified as a critical player in this process, showcasing broad substrate specificity .

Nutritional Supplementation

This compound has shown promise as a nutritional supplement that may enhance skin hydration and elasticity. In studies involving UVB-irradiated hairless mice, oral administration of this compound improved these parameters significantly, indicating its potential use in dermatological applications .

Pancreatic Insufficiency Management

The compound has been investigated for its role in managing exocrine pancreatic insufficiency (EPI). In patients with chronic pancreatitis, this compound may aid in protein digestion and absorption due to its dipeptide nature, which can be more readily utilized compared to free amino acids .

- Clinical Studies : A multicenter observational study reported improvements in gastrointestinal symptoms and quality of life in patients receiving pancreatic enzyme replacement therapy, suggesting that dipeptides like this compound could play a supportive role in such treatments .

Kinetic Studies

Kinetic analysis has shown that this compound can undergo degradation under specific conditions, such as subcritical water treatment. The formation of cyclo-(this compound) was noted as one of the degradation products, highlighting its stability and reactivity under thermal conditions .

Bacteriostatic Effects

Research on Escherichia coli has revealed that this compound can exhibit bacteriostatic effects, particularly against older bacterial cultures. This suggests potential applications in food preservation or as an antimicrobial agent .

Data Summary Table

Mecanismo De Acción

El mecanismo de acción de la Glicil-L-Leucina implica su interacción con enzimas y receptores específicos en el cuerpo. Es hidrolizada por dipeptidasas en glicina y L-leucina, que luego se utilizan en diversas vías metabólicas . Los efectos del compuesto están mediados por su capacidad de modular la síntesis y degradación de proteínas, influyendo en las funciones celulares y las vías de señalización .

Comparación Con Compuestos Similares

Compuestos Similares:

- Glicil-L-Alanina

- Glicil-L-Valina

- Glicil-L-Isoleucina

Comparación: La Glicil-L-Leucina es única debido a su combinación específica de glicina y L-leucina, que imparte propiedades bioquímicas distintas. En comparación con dipéptidos similares, la Glicil-L-Leucina tiene un perfil de solubilidad y reactividad diferente, lo que la hace adecuada para aplicaciones específicas en investigación e industria .

Actividad Biológica

Glycyl-L-leucine, a dipeptide composed of glycine and leucine, has garnered attention due to its biological activities, particularly in the context of intestinal absorption and metabolic processes. This article explores the compound's biological activity, including its metabolism, absorption characteristics, and potential therapeutic implications.

Metabolism and Bacteriostatic Effects

Research indicates that this compound exhibits bacteriostatic properties, particularly in Escherichia coli strains. A study investigated its metabolism in a leucine auxotroph of E. coli K-12, revealing that the peptide significantly inhibits growth when organisms are taken from poorly buffered media. The growth inhibition is less pronounced in actively multiplying cultures, suggesting that the age and growth conditions of the bacteria influence their sensitivity to this compound .

Key Findings:

- Growth Inhibition : The peptide's inhibitory effect is marked in aged organisms but minimal in young, actively growing cultures.

- Uptake Mechanism : Aged organisms readily uptake this compound from the medium, while young organisms hydrolyze it rapidly upon uptake.

- Enzymatic Activity : Cell-free extracts from both aged and young organisms show similar enzymatic activity regarding the hydrolysis of this compound .

Intestinal Absorption

The absorption characteristics of this compound have been studied in various animal models, with significant findings regarding age-dependent transport mechanisms. In suckling guinea pigs, the influx rates of this compound across the jejunum and ileum were significantly higher compared to adults. This suggests that younger animals possess enhanced peptide transport capabilities, which may be crucial for nutritional strategies in infants with malabsorption issues .

Comparative Uptake Rates:

| Age Group | Jejunum (nmoles/cm²/min) | Ileum (nmoles/cm²/min) |

|---|---|---|

| Suckling | 50.7 ± 6.6 | 80.7 ± 18.5 |

| Adult | 15.2 ± 2.6 | 86.8 ± 8.5 |

This table illustrates the stark contrast in absorption efficiency between suckling and adult guinea pigs, highlighting the importance of intact peptide transport in younger animals .

Therapeutic Implications

This compound's role as a metabolite has implications for clinical nutrition, particularly for patients with pancreatic insufficiency or malabsorption syndromes. Its ability to enhance nutrient absorption suggests potential benefits when used as part of enteral nutrition formulations . Furthermore, studies have indicated that peptide-based nutrition may be more advantageous than free amino acid mixtures in patients with compromised absorptive surfaces .

Case Studies and Clinical Observations

Several clinical observations have noted improvements in gastrointestinal symptoms among patients with chronic pancreatitis when treated with pancreatic enzyme replacements that include peptides like this compound. A prospective study involving patients with exocrine pancreatic insufficiency demonstrated significant symptom relief and quality of life improvements following treatment with enzyme supplementation .

Q & A

Basic Research Questions

Q. What are the standard methods for characterizing Glycyl-L-leucine in experimental settings?

Gly-Leu is typically characterized using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). For instance, MS can confirm its molecular weight (188.2242 g/mol) and structure via fragmentation patterns . NMR provides stereochemical details (e.g., confirming L-configuration), while HPLC ensures purity (>98%) and identifies potential degradation products . Researchers must report these methods in detail to ensure reproducibility, as emphasized in scientific reporting guidelines .

Q. How is this compound utilized as a substrate in enzymatic assays?

Gly-Leu serves as a substrate for this compound dipeptidase, an enzyme that hydrolyzes peptide bonds. Experimental protocols involve measuring enzymatic activity via spectrophotometry or fluorometry, tracking the release of hydrolysis products (e.g., glycine and leucine). For example, in peptidase studies, substrate specificity assays compare hydrolysis rates of Gly-Leu with other dipeptides (e.g., L-seryl-L-methionine) under controlled pH and temperature . Enzyme kinetics parameters (e.g., Km, Vmax) should be calculated using Lineweaver-Burk plots or Michaelis-Menten models .

Advanced Research Questions

Q. How can researchers resolve contradictions in Gly-Leu’s bioactivity across different experimental models?

Discrepancies in bioactivity (e.g., skin hydration effects in vitro vs. in vivo) require rigorous analysis of experimental variables. For instance:

- Model systems : Compare results from NHEKs (normal human keratinocytes) and UVB-irradiated mice, noting species-specific metabolic differences .

- Dosage and administration : Oral vs. topical delivery in mice may alter bioavailability; quantify tissue-specific concentrations using LC-MS .

- Purity validation : Degradation during storage (e.g., hydrolysis) can skew results; confirm stability via HPLC before assays . Statistical tools (e.g., ANOVA with post-hoc tests) should identify significant outliers, while meta-analyses of prior studies (e.g., conflicting HA synthesis data) clarify context-dependent mechanisms .

Q. What methodological strategies optimize Gly-Leu synthesis for reproducibility in peptide chemistry?

Solid-phase peptide synthesis (SPPS) is preferred for Gly-Leu production. Key steps include:

- Coupling efficiency : Use Fmoc-protected leucine and glycine with HBTU/HOBt activators to minimize racemization .

- Purification : Reverse-phase HPLC with C18 columns separates Gly-Leu from truncated peptides; validate purity (>98%) via MS and amino acid analysis .

- Storage : Lyophilize and store at -20°C under inert gas to prevent hydrolysis, which compromises enzymatic assays . Detailed protocols must align with journal requirements (e.g., Beilstein Journal guidelines for experimental reproducibility) .

Q. How can researchers design pharmacokinetic studies for Gly-Leu in mammalian systems?

Pharmacokinetic profiling should integrate:

- In vitro assays : Measure intestinal absorption using Caco-2 cell monolayers, calculating apparent permeability (Papp) .

- In vivo models : Administer radiolabeled <sup>14</sup>C-Gly-Leu orally to mice; collect plasma/tissue samples at timed intervals for scintillation counting .

- Metabolite identification : Use tandem MS to detect hydrolysis products (glycine, leucine) and phase II metabolites (e.g., acetylated forms) . Dose-response studies must comply with ethical guidelines, including IACUC approvals for animal welfare .

Q. Methodological Considerations

- Data validation : Cross-reference findings with orthogonal techniques (e.g., qPCR for HAS2 mRNA levels alongside HA ELISA in NHEKs) .

- Literature gaps : Prioritize understudied areas (e.g., Gly-Leu’s role in cancer metabolism) using frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses .

- Ethical compliance : Document safety protocols for handling Gly-Leu (e.g., PPE, fume hoods) and disposal per federal regulations .

Propiedades

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEXFJVMVGETOO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017040 | |

| Record name | Glycyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

869-19-2 | |

| Record name | Glycyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000869192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycyl-L-leucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCYLLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L97V505GU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

233 - 235 °C | |

| Record name | Glycylleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.